Lipophilicity Advantage Over 6-Morpholinonicotinaldehyde (LogP 1.95 vs 0.80)
The target compound exhibits a computed LogP of 1.95, which is approximately 1.15 log units higher than that of its morpholine-substituted analog (LogP 0.80) [1]. This difference corresponds to a roughly 14-fold higher theoretical octanol-water partition coefficient, indicating significantly greater lipophilicity. In drug discovery programs where membrane permeability or blood-brain barrier penetration is desired, the piperidine derivative provides a more favorable starting point without additional structural modifications .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | 6-Morpholinonicotinaldehyde (CAS 173282-60-5): LogP = 0.80 |
| Quantified Difference | ΔLogP = +1.15 (~14-fold higher partition coefficient) |
| Conditions | Computed LogP values from Molbase and Chemsrc databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and off-target binding profiles, making the piperidine derivative a more suitable candidate for CNS-active or intracellular-targeting lead compounds.
- [1] Molbase. 6-Morpholinonicotinaldehyde; LogP = 0.7957. View Source
